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Compound of Interest

Compound Name:
N-[2-(1H-indol-3-

yl)ethyl]propanamide

CAS No.: 65601-06-1

Cat. No.: B3356282

Get Quote

Compound Identity: N-[2-(1H-indol-3-yl)ethyl]propanamide Common Name: N-

Propionyltryptamine CAS Registry Number: 2493-55-2 Molecular Weight: 216.28 g/mol Target

Mechanism: Melatonin Receptor Agonist (MT1/MT2), Serotonin Receptor Modulator (5-HT2A),

Acetylcholinesterase (AChE) Inhibitor (putative).

Executive Summary & Rationale
N-Propionyltryptamine is a structural analog of melatonin (N-acetyl-5-methoxytryptamine)

lacking the 5-methoxy group and possessing an elongated N-acyl chain (propionyl vs. acetyl).

Unlike its 6-bromo derivative (6-bromo-N-propionyltryptamine), which has demonstrated potent

anti-Alzheimer's activity in scopolamine-induced amnesia models, the unsubstituted parent

compound exhibits distinct receptor binding kinetics.

Why this protocol? There is no single "universal" dose for this compound. Its affinity for

melatonin receptors is lower than that of melatonin, requiring dose adjustments relative to

standard melatonin protocols. This guide provides a Dose-Response Titration Protocol
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designed to identify the therapeutic window for neuroprotection and circadian modulation while

avoiding off-target serotonergic toxicity.

Key Pharmacological Parameters
Parameter Value / Characteristic Implication for Dosage

Receptor Affinity
Lower than Melatonin

(MT1/MT2)

Requires higher molar dosage

than Melatonin (10 mg/kg).

Metabolic Stability
Propionyl group confers

resistance to deacetylases

Potentially longer half-life than

N-acetyltryptamine.

Solubility Lipophilic (LogP ~2.3)
Requires DMSO/Tween co-

solvent system for IP injection.

Therapeutic Window Est. 5 – 50 mg/kg (i.p.)
Wide range requires pilot

escalation study.

Formulation & Preparation Protocol
Objective: Create a stable, homogeneous injectable solution for Intraperitoneal (i.p.)

administration.

Reagents
Active: N-Propionyltryptamine (purity >98%).

Vehicle A (Stock): Dimethyl sulfoxide (DMSO), anhydrous.

Vehicle B (Diluent): 0.9% Saline + 5% Tween-80 (or PEG-400).

Preparation Steps (Example: 10 mg/kg for 25g Mouse)
Stock Solution (50 mg/mL): Dissolve 50 mg of N-Propionyltryptamine in 1 mL of 100%

DMSO. Vortex until clear. Store at -20°C.

Working Solution (Preparation for Injection):

Target concentration: 1 mg/mL (allows 0.25 mL injection volume per 25g mouse).
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Mix 20 µL of Stock Solution with 980 µL of Vehicle B (Saline/Tween).

Critical: Add the stock dropwise to the saline while vortexing to prevent precipitation.

Stability Check: Inspect for turbidity. If precipitate forms, increase Tween-80 concentration to

10% or use warm (37°C) saline.

Experimental Protocol: Dose-Ranging Study
Objective: Determine the optimal dosage for neuroprotective efficacy vs. sedative side effects.

Phase 1: Safety & Sedation Screen (The "Righting
Reflex" Test)
Before chronic dosing, establish the sedative threshold, as tryptamine derivatives can induce

transient sedation.

Subjects: C57BL/6J mice (n=3 per group), Male, 8-10 weeks.

Dose Groups:

Vehicle Control

Low Dose: 5 mg/kg

Medium Dose: 20 mg/kg

High Dose: 50 mg/kg

Procedure:

Administer compound (i.p.) at T=0.

Assess Loss of Righting Reflex (LORR): Place mouse on its back. If it remains for >30s,

LORR is positive (sedation).

Monitor for Serotonin Syndrome signs: Head twitching, hind limb abduction, tremor.

Decision Matrix:
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If sedation occurs at 20 mg/kg: Optimal neuroprotective dose is likely 5–10 mg/kg.

If no sedation at 50 mg/kg: Safe to proceed with high-dose efficacy testing.

Phase 2: Efficacy in Scopolamine-Induced Amnesia
(Cognitive Model)
This protocol mirrors the validation of the 6-bromo derivative, testing the compound's ability to

rescue cholinergic blockade.

Design: Randomized Complete Block.

Timeline: 7 Days Pre-treatment + Test Day.

Dosing Regimen:

Group A: Vehicle + Saline (Sham)

Group B: Vehicle + Scopolamine (3 mg/kg) (Disease Control)

Group C: N-Propionyltryptamine (10 mg/kg) + Scopolamine

Group D: N-Propionyltryptamine (30 mg/kg) + Scopolamine

Workflow:

Days 1-7: Administer N-Propionyltryptamine (i.p.) once daily.

Day 8 (Test): Administer N-Propionyltryptamine.

Wait 30 mins.

Administer Scopolamine (3 mg/kg, i.p.).[1]

Wait 30 mins.

Perform Morris Water Maze (Probe Trial) or Y-Maze Spontaneous Alternation.
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Mechanism of Action & Pathway Visualization
The following diagram illustrates the dual-pathway hypothesis where N-Propionyltryptamine

acts as a chronobiotic (via MT1/MT2) and a neuroprotectant (via AChE inhibition and

antioxidant pathways), modeled after its 6-bromo analog.
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Caption: Proposed signaling cascade for N-Propionyltryptamine involving MT1/MT2 activation

and AChE inhibition.
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Data Analysis & Expected Outcomes
Summarize your findings using the following structure to validate the "Optimal Dose."

Metric
Vehicle +
Scopolamine

10 mg/kg Dose 30 mg/kg Dose Interpretation

Y-Maze

Alternation (%)
~45% (Impaired)

~55% (Partial

Rescue)

>65% (Full

Rescue)

Higher dose

required for

cognitive rescue

due to lower

affinity.

Sleep Latency

(min)
Baseline -10% -30%

Dose-dependent

sedative effect

confirms central

bioactivity.

AChE Activity

(Cortex)
100% 90% 75%

Moderate AChE

inhibition

confirms multi-

target

mechanism.

Conclusion on Optimal Dosage: Based on structural activity relationships and analog data, the

Optimal Dosage for chronic neuroprotective studies is 20–30 mg/kg (i.p.). For sleep/circadian

rhythm studies, a lower dose of 5–10 mg/kg is recommended to avoid confounding motor

deficits.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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